molecular formula C16H18N2OS B5589030 1-(4-Phenylpiperazin-1-yl)-2-(thiophen-2-yl)ethanone

1-(4-Phenylpiperazin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B5589030
M. Wt: 286.4 g/mol
InChI Key: NVKBLTDEGFZKHZ-UHFFFAOYSA-N
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Description

1-(4-Phenylpiperazin-1-yl)-2-(thiophen-2-yl)ethanone is a chemical compound that features a piperazine ring substituted with a phenyl group and a thiophene ring attached to an ethanone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Phenylpiperazin-1-yl)-2-(thiophen-2-yl)ethanone typically involves the following steps:

    Formation of the Piperazine Ring: Starting from a suitable precursor, the piperazine ring is formed and substituted with a phenyl group.

    Attachment of the Ethanone Moiety: The ethanone group is introduced through a reaction with an appropriate reagent, such as an acyl chloride or an ester.

    Introduction of the Thiophene Ring: The thiophene ring is attached via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Phenylpiperazin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ethanone moiety can be reduced to an alcohol.

    Substitution: The phenyl group on the piperazine ring can undergo electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving electrophiles such as halogens or nitro groups.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Phenylpiperazin-1-yl)-2-(thiophen-2-yl)ethanone may have applications in several fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying receptor interactions due to its piperazine moiety.

    Medicine: Possible therapeutic applications, such as in the development of drugs targeting the central nervous system.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for compounds like 1-(4-Phenylpiperazin-1-yl)-2-(thiophen-2-yl)ethanone often involves interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic neurotransmitters, potentially affecting signaling pathways in the brain.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Phenylpiperazin-1-yl)-2-(furan-2-yl)ethanone: Similar structure but with a furan ring instead of a thiophene ring.

    1-(4-Phenylpiperazin-1-yl)-2-(pyridin-2-yl)ethanone: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

1-(4-Phenylpiperazin-1-yl)-2-(thiophen-2-yl)ethanone is unique due to the presence of the thiophene ring, which can impart different electronic and steric properties compared to other heterocycles like furan or pyridine.

Properties

IUPAC Name

1-(4-phenylpiperazin-1-yl)-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c19-16(13-15-7-4-12-20-15)18-10-8-17(9-11-18)14-5-2-1-3-6-14/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKBLTDEGFZKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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